molecular formula C16H14N2O2S2 B2762107 2-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 547704-17-6

2-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2762107
CAS No.: 547704-17-6
M. Wt: 330.42
InChI Key: OIESTWGCGWOENK-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a thiourea derivative with α-haloketones under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (NH3, OH-) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, this compound might be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, particularly if they exhibit bioactivity in preliminary studies.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
  • 2-(4-methoxyphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethanamide
  • 2-(4-methoxyphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propionamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-20-12-6-4-11(5-7-12)9-15(19)18-16-17-13(10-22-16)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIESTWGCGWOENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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